Isomer-Specific Differentiation: BHT Isomers (BHT-34S, BHT-x, BHT-34R) as Diagnostic Biomarkers for Distinct Microbial Clades
The three common environmental isomers of BHT exhibit vastly different source specificities, allowing for refined paleoenvironmental reconstructions. The ubiquitous BHT-34S is non-source specific. In contrast, BHT-x is exclusively produced by the marine anammox genus 'Ca. Scalindua', making it a diagnostic biomarker for marine suboxia/anoxia [1]. BHT-34R is produced by a more diverse group including freshwater aerobic heterotrophs (Frankia spp., Acetobacter pasteurianus, Komagataeibacter xylinus) and the freshwater anammox 'Ca. Brocadia' [2]. This source diversity of BHT-34R complicates its use as a standalone biomarker, but this can be resolved by analyzing its stable carbon isotopic composition (δ13C) [3].
| Evidence Dimension | Specificity of biological source and diagnostic carbon isotope fractionation (Δ13C) |
|---|---|
| Target Compound Data | BHT-x: Exclusively produced by marine 'Ca. Scalindua'. Associated with suboxic/anoxic marine environments (e.g., [O2] < 45 µmol L-1) [1][4]. Δ13CBHT-x – DIC for 'Ca. Scalindua' = –53.8 to –38.2 ‰ [3]. |
| Comparator Or Baseline | BHT-34S: Produced by numerous, diverse bacteria; ubiquitous and non-source specific [2]. BHT-34R: Produced by freshwater aerobic heterotrophs (Δ13CBHT – substrate = –12.8 to 5.2 ‰) and freshwater 'Ca. Brocadia' (Δ13CBHT – DIC = –53.8 to –38.2 ‰) [3]. |
| Quantified Difference | BHT-x is a diagnostic, single-source biomarker for marine anammox and suboxia. BHT-34R can be a biomarker for freshwater anammox only when coupled with δ13C analysis, as its low δ13C signature distinguishes it from aerobic heterotrophic producers of the same isomer [3]. |
| Conditions | Isomer separation by GC or HPLC. δ13C analysis by GC-C-IRMS or HT-GC-IRMS. Environmental samples from marine and freshwater systems. |
Why This Matters
Procuring the correct BHT isomer or having the analytical capability to separate and isotopically characterize them is essential for accurate microbial source tracking and paleoenvironmental interpretation; generic BHT cannot provide this level of diagnostic specificity.
- [1] Sáenz, J. P., Wakeham, S. G., Eglinton, T. I., Summons, R. E. (2011). New constraints on the provenance of hopanoids in the marine geologic record: Bacteriohopanepolyols in marine suboxic and anoxic environments. Organic Geochemistry, 42(11), 1351-1362. View Source
- [2] Schwartz-Narbonne, R., et al. (2023). Bacterial physiology highlighted by the δ13C fractionation of bacteriohopanetetrol isomers. Organic Geochemistry, 181, 104617. View Source
- [3] Schwartz-Narbonne, R., et al. (2023). Bacterial physiology highlighted by the δ13C fractionation of bacteriohopanetetrol isomers. Organic Geochemistry, 181, 104617. View Source
- [4] van Kemenade, Z. R., Villanueva, L., Hopmans, E. C., Kraal, P., Witte, H. J., Sinninghe Damsté, J. S., Rush, D. (2019). The BHT-x ratio as a proxy for water column anoxia in the Benguela upwelling system. Biogeosciences, 16, 2467-2479. View Source
